molecular formula C12H12N2OS B11939465 N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide CAS No. 303755-83-1

N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B11939465
CAS No.: 303755-83-1
M. Wt: 232.30 g/mol
InChI Key: BDMRYFFDMJVVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a high-purity chemical compound supplied for research and development purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Research Applications and Value This compound belongs to the class of N-(thiazol-2-yl)benzamide derivatives, which have been identified as a significant structural motif in medicinal chemistry and materials science. Recent studies have shown that this chemical class functions as a novel series of supramolecular gelators, with research highlighting the role of methyl functionality and S⋯O interactions in directing self-assembly into low molecular weight gelators (LMWGs) capable of immobilizing various solvents . These supramolecular materials have potential applications in areas ranging from biomedicine to material science . In neuroscience research, structurally related N-(thiazol-2-yl)-benzamide analogs have been characterized as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as negative allosteric modulators, providing researchers with valuable pharmacological tools to investigate the physiological functions of this poorly understood ligand-gated ion channel . Specific analogs, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), demonstrate potent ZAC antagonism with IC50 values in the low micromolar range (1-3 μM) and exhibit excellent selectivity over other Cys-loop receptors, including 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . Structural Features and Mechanism The molecular architecture of N-(thiazol-2-yl)benzamide derivatives frequently exhibits characteristic supramolecular synthons, including cyclic N-H⋯N interactions and intramolecular S⋯O interactions, which contribute to their packing behavior and functional properties . The incorporation of methyl groups at the 4 and 5 positions of the thiazole ring, as present in this compound, has been demonstrated to significantly influence gelation behavior and molecular packing through effects on C-H···π, C-H···N, and C-H···S interactions . Researchers can utilize this compound as a key intermediate or reference standard in developing new supramolecular materials or investigating ion channel modulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

303755-83-1

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H12N2OS/c1-8-9(2)16-12(13-8)14-11(15)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14,15)

InChI Key

BDMRYFFDMJVVMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C

solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Routes and Chemical Transformations for N 4,5 Dimethyl 1,3 Thiazol 2 Yl Benzamide and Its Analogs

General Synthetic Methodologies for N-(Thiazol-2-yl)benzamides and Related Scaffolds

The synthesis of the broader class of N-(thiazol-2-yl)benzamides typically involves a convergent approach where the thiazole (B1198619) and benzoyl moieties are prepared separately and then coupled. Key to this strategy are robust methods for both heterocycle formation and amidation.

Amidation Reactions for Benzamide (B126) Linkage Formation

The formation of the crucial amide bond between a 2-aminothiazole (B372263) core and a benzoic acid derivative is a cornerstone of synthesizing N-(thiazol-2-yl)benzamides. Several standard and efficient methods are employed to achieve this transformation.

One of the most common approaches involves the reaction of a 2-aminothiazole with a benzoyl chloride. This acylation is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. mdpi.com This method is straightforward and generally provides good yields.

Alternatively, modern peptide coupling reagents are frequently utilized to facilitate the amide bond formation directly from a carboxylic acid and the aminothiazole. This approach avoids the need to prepare the often-moisture-sensitive acyl chloride. A variety of coupling reagents can be employed, each with its own advantages. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) mdpi.com and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. nih.gov Other effective coupling agents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov

The choice of amidation method often depends on the specific substrates, the presence of other functional groups, and the desired scale of the reaction.

Cyclization Reactions for Thiazole Ring Construction

The thiazole ring, a key component of the target scaffold, is most classically synthesized via the Hantzsch thiazole synthesis . organic-chemistry.org This versatile and widely used method involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. organic-chemistry.org The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to afford the thiazole ring. For the synthesis of 2-aminothiazoles, thiourea is the reagent of choice. organic-chemistry.org The Hantzsch synthesis is known for its reliability and the ability to introduce a variety of substituents onto the thiazole ring by simply changing the α-haloketone and thiourea starting materials.

Other methods for thiazole ring construction include the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent. pharmaguideline.com Tcherniac's synthesis provides another route through the hydrolysis of α-thiocyanoketones. pharmaguideline.com While these methods are valuable, the Hantzsch synthesis remains the most prevalent for constructing the 2-aminothiazole core of the target compounds.

Functionalization Strategies for Aryl and Heterocyclic Substituents

The biological activity and physicochemical properties of N-(thiazol-2-yl)benzamides can be fine-tuned by introducing various functional groups onto both the benzoyl and thiazole moieties.

Aryl (Benzoyl) Functionalization: The benzoyl portion of the molecule is readily modified by employing substituted benzoic acids or benzoyl chlorides in the amidation step. nih.gov This allows for the introduction of a wide array of substituents, such as halogens, alkyl, alkoxy, nitro, and cyano groups, at various positions on the aromatic ring. These modifications can influence the electronic properties and steric profile of the molecule, which can in turn affect its biological target interactions.

Heterocyclic (Thiazole) Functionalization: The thiazole ring itself can also be functionalized. Electrophilic substitution reactions on the thiazole ring are possible, with the C5-position being the most susceptible to attack by electrophiles, especially when an electron-donating group is present at the C2-position (like the amino group in the precursor). ias.ac.inchemicalbook.com For instance, halogenation can be achieved at the C5-position. ias.ac.in Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the thiazole ring, provided a suitable handle like a halogen atom is present. acs.org

Targeted Synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide Scaffold

The specific synthesis of this compound follows the general principles outlined above, involving the preparation of the key 2-amino-4,5-dimethylthiazole precursor followed by its acylation.

Elaboration of 2-Aminothiazole Precursors

The precursor, 2-amino-4,5-dimethylthiazole , is synthesized via the Hantzsch thiazole synthesis. The reaction involves the condensation of 3-bromo-2-butanone (B1330396) with thiourea . nih.gov The α-haloketone, 3-bromo-2-butanone, provides the C4 and C5 carbons of the thiazole ring, along with the two methyl substituents. Thiourea serves as the source of the C2, N3, and sulfur atoms of the heterocyclic ring. The reaction is typically carried out in a suitable solvent, such as ethanol, and often with heating to drive the reaction to completion.

Starting Material 1Starting Material 2ProductReaction Type
3-Bromo-2-butanoneThiourea2-Amino-4,5-dimethylthiazoleHantzsch Thiazole Synthesis

Introduction of Benzoyl Moieties

Once the 2-amino-4,5-dimethylthiazole precursor is obtained, the final step is the introduction of the benzoyl group. This is achieved through an amidation reaction as described in section 2.1.1. The most direct method is the reaction of 2-amino-4,5-dimethylthiazole with benzoyl chloride in the presence of a base like pyridine. nih.gov

Alternatively, a coupling reaction between 2-amino-4,5-dimethylthiazole and benzoic acid can be performed using standard coupling reagents. This two-step, one-pot approach provides a reliable route to the target compound, this compound.

2-Aminothiazole DerivativeAcylating AgentCoupling ConditionsProduct
2-Amino-4,5-dimethylthiazoleBenzoyl chloridePyridine or other baseThis compound
2-Amino-4,5-dimethylthiazoleBenzoic acidDCC, EDC/HOBt, HATU, etc.This compound

By employing substituted benzoyl chlorides or benzoic acids in this final step, a diverse library of this compound analogs can be readily synthesized, allowing for the systematic exploration of structure-activity relationships.

Preparation of this compound Derivatives with Diverse Substitutions

The general synthesis of the parent compound, this compound, typically involves the acylation of 2-amino-4,5-dimethylthiazole with benzoyl chloride or a related benzoylating agent. 2-Amino-4,5-dimethylthiazole hydrochloride is a commercially available starting material that can be used in this reaction. The synthesis of related 2-aminothiazole derivatives often follows the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea. For the 4,5-dimethyl substituted core, 3-bromo-2-butanone would be the corresponding α-haloketone.

Once the core this compound structure is obtained, further derivatization can be achieved through various synthetic transformations targeting either the benzene (B151609) or the thiazole ring.

Modification of the benzene ring of N-(thiazol-2-yl)benzamide analogs is a common strategy to modulate their biological activity. This is typically achieved by starting with a substituted benzoic acid or benzoyl chloride, which is then coupled with the aminothiazole core.

A diverse range of substituents can be introduced onto the phenyl ring to investigate their effects on the compound's properties. For instance, in the synthesis of N-(thiazol-2-yl)-benzamide analogs, various substituted benzoyl chlorides have been utilized. These substitutions include, but are not limited to, halogens, alkyl groups, alkoxy groups, and nitro groups. The position of these substituents (ortho, meta, or para) is also a critical factor influencing the molecule's conformation and interaction with biological targets.

For example, the synthesis of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide has been reported by reacting 2-aminobenzothiazole (B30445) with the corresponding ortho-, meta-, or para-nitrobenzoyl chloride in toluene (B28343) with triethylamine as a base, achieving yields of 90%, 82.4%, and 73.7% respectively. mdpi.com Similarly, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide was synthesized by refluxing 2,4-dichlorobenzoyl chloride with 2-aminothiazole in acetone, resulting in a 72% yield. These examples, while not on the exact this compound scaffold, demonstrate the general feasibility and common methodologies for introducing a wide array of substituents onto the benzamide's phenyl ring.

The following table summarizes various substituents that have been incorporated into the benzene ring of N-(thiazol-2-yl)benzamide analogs and the reported yields for their synthesis.

Substituent on Benzene RingReagentsYield (%)Reference
2-nitro2-aminobenzothiazole, o-nitrobenzoyl chloride, Et3N, toluene90 mdpi.com
3-nitro2-aminobenzothiazole, m-nitrobenzoyl chloride, Et3N, toluene82.4 mdpi.com
4-nitro2-aminobenzothiazole, p-nitrobenzoyl chloride, Et3N, toluene73.7 mdpi.com
2,4-dichloro2-aminothiazole, 2,4-dichlorobenzoyl chloride, acetone72
3-fluoro4-(tert-butyl)thiazol-2-amine, 3-fluorobenzoyl chlorideNot specified nih.govmdpi.com
3-methyl4-(tert-butyl)thiazol-2-amine, 3-methylbenzoyl chlorideNot specified mdpi.com
3-ethoxy4-(tert-butyl)thiazol-2-amine, 3-ethoxybenzoyl chlorideNot specified mdpi.com

Alteration of the thiazole ring in this compound derivatives is another key strategy for SAR studies. These modifications can involve changing the substituents at the 4- and 5-positions or, in some cases, replacing the thiazole ring with a bioisosteric heterocycle.

The synthesis of the thiazole core itself is often accomplished via the Hantzsch thiazole synthesis. This method allows for the introduction of various substituents at the 4- and 5-positions by selecting the appropriate α-haloketone. For the parent compound, 3-bromo-2-butanone is condensed with thiourea to yield 2-amino-4,5-dimethylthiazole. By using different α-haloketones, a library of analogs with diverse alkyl or aryl groups on the thiazole ring can be generated.

For instance, studies on N-(thiazol-2-yl)-benzamide analogs have explored the impact of different substituents at the 4-position of the thiazole ring. It was found that even small changes, such as extending a 4-methyl group to a 4-ethyl group, can significantly impact biological activity. nih.gov The introduction of a bulky tert-butyl group at the 4-position has also been investigated. nih.govmdpi.com

Furthermore, more complex modifications can involve the synthesis of fused thiazole systems. For example, thiazolo[3,2-a]benzimidazoles can be synthesized from 2-mercaptobenzimidazoles. While structurally different, these synthetic strategies highlight the chemical versatility of the thiazole ring and provide pathways for creating more rigid and conformationally constrained analogs.

The following table provides examples of modifications to the thiazole ring in N-(thiazol-2-yl)-benzamide analogs.

Thiazole Ring ModificationSynthetic ApproachStarting MaterialsReference
4-ethyl substitutionHantzsch synthesis with corresponding α-haloketone1-bromo-2-butanone, thiourea nih.gov
4-tert-butyl substitutionHantzsch synthesis with corresponding α-haloketone1-bromo-3,3-dimethyl-2-butanone, thiourea nih.govmdpi.com
Fused Thiazolo[3,2-a]benzimidazoleAnnulation of thiazole ring onto a benzimidazole (B57391) moiety2-mercaptobenzimidazoles, α-halo ketones
5-phenyl substitutionHantzsch synthesis with α-bromophenylacetaldehydeα-bromophenylacetaldehyde, thiourea mdpi.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic synthesis to ensure efficient and high-yielding preparation of target compounds. For the synthesis of this compound and its analogs, several parameters can be adjusted to improve the reaction outcome. These include the choice of solvent, base, temperature, and coupling agents.

In the acylation of 2-aminothiazoles, the choice of base is crucial to neutralize the hydrogen halide byproduct. Common bases include triethylamine, pyridine, or sodium bicarbonate. The reaction is often carried out in aprotic solvents such as dichloromethane, tetrahydrofuran, or acetone. The temperature can also be varied, with many reactions proceeding at room temperature, while others may require heating to reflux to drive the reaction to completion.

For challenging coupling reactions, particularly with sterically hindered anilines or carboxylic acids, carbodiimide (B86325) coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are often employed, sometimes in combination with additives like 1-hydroxybenzotriazole (HOBt). brieflands.comnih.gov For example, the synthesis of N-(benzothiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was achieved in high yield (92%) using DCC as the coupling agent. nanobioletters.com

The optimization of base and solvent systems has been shown to significantly affect the yields of related heterocyclic syntheses. For instance, in the preparation of a 1,2,3-triazole derivative, a screen of different base-solvent systems found that triethylamine in DMF provided a good yield, whereas other systems like sodium methoxide (B1231860) in methanol (B129727) resulted in lower yields. While this is for a different heterocycle, the principle of screening various reaction parameters to identify optimal conditions is broadly applicable.

The following table illustrates the impact of different reaction conditions on the yield of related amide bond formation or heterocyclic synthesis reactions, highlighting the importance of optimization.

ReactionReagents and ConditionsYield (%)Reference
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide synthesiso-nitrobenzoyl chloride, 2-aminobenzothiazole, Et3N, toluene, reflux90 mdpi.com
2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide synthesis2,4-dichlorobenzoyl chloride, 2-aminothiazole, acetone, reflux72
N-(benzothiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide synthesisflurbiprofen, benzo[d]thiazol-2-amine, DCC, CH2Cl292 nanobioletters.com
N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide synthesisCarboxylic acid, aminothiadiazole, EDCI, HOBt, acetonitrile71-85

In Vitro Biological Evaluation and Pharmacological Modulatory Activities of N 4,5 Dimethyl 1,3 Thiazol 2 Yl Benzamide Derivatives

Enzyme Inhibition and Activation Studies

Cholinesterase Enzyme Modulation (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the thiazole-benzamide scaffold have been investigated for their potential to modulate the activity of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the regulation of cholinergic neurotransmission.

One study synthesized a series of benzimidazole-based thiazole (B1198619) analogues and evaluated their in vitro inhibitory potential against AChE and BuChE. nih.gov The compounds demonstrated significant inhibitory activity, with IC50 values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 µM to 14.20 ± 0.10 µM for BuChE. nih.gov Notably, some of these derivatives exhibited greater potency than the standard drug, Donepezil. nih.gov The structure-activity relationship (SAR) analysis revealed that the nature, number, and position of substituents on the phenyl rings were key determinants of their inhibitory efficacy. nih.gov

Another study on thiazole-based derivatives identified compounds with potent AChE inhibitory activities, with IC50 values as low as 103.24 nM. nih.gov The most active compounds in this series shared a similar binding orientation with Donepezil within the active site of AChE, suggesting them as promising leads for further development. nih.gov

Table 1: Cholinesterase Inhibition by Thiazole-Benzamide Derivatives

Compound Type Target Enzyme IC50 Range (µM) Reference
Benzimidazole-based thiazoles Acetylcholinesterase (AChE) 0.10 - 11.10 nih.gov
Benzimidazole-based thiazoles Butyrylcholinesterase (BuChE) 0.20 - 14.20 nih.gov
Thiazole-based derivatives Acetylcholinesterase (AChE) 0.103 - 0.501 nih.gov

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. Several studies have explored the potential of thiazole derivatives as MAO inhibitors.

A series of [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives were reported as potent and selective MAO-B inhibitors, with the most active compound displaying an IC50 value of 3.8 ± 0.1 nM. researchgate.net This compound was found to be more potent than the standard drug R-(−)-deprenyl. researchgate.net Molecular modeling studies suggested that the C4 position of the thiazole ring plays a crucial role in the interaction with the FAD cofactor of the enzyme. researchgate.net

In another study, 4-(2-methyloxazol-4-yl)benzenesulfonamide, a structurally related compound, was found to be a selective inhibitor of MAO-B with an IC50 value of 3.47 µM, while showing weaker inhibition of MAO-A (IC50 = 43.3 µM). mdpi.com Additionally, a series of N-(2,4-dinitrophenyl)benzamide derivatives were identified as potent MAO inhibitors, with one compound exhibiting a highly selective and potent inhibitory effect on MAO-B with an IC50 of 56 nM. nih.gov

Table 2: Monoamine Oxidase Inhibition by Thiazole and Benzamide (B126) Derivatives

Compound Type Target Enzyme IC50 Value Reference
[4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivative MAO-B 3.8 ± 0.1 nM researchgate.net
4-(2-methyloxazol-4-yl)benzenesulfonamide MAO-B 3.47 µM mdpi.com
4-(2-methyloxazol-4-yl)benzenesulfonamide MAO-A 43.3 µM mdpi.com
N-(2,4-Dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide MAO-B 56 nM nih.gov
N-(2,4-dinitrophenyl)benzamide MAO-A 126 nM nih.gov

Glucokinase (GK) Allosteric Activation

Glucokinase (GK) is a key enzyme in glucose metabolism, and its allosteric activation is a promising therapeutic strategy for type 2 diabetes. N-thiazol-2-yl benzamide derivatives have been a focus of research in the development of GK activators (GKAs).

Research has shown that the N-aminothiazol-2-yl amide moiety is a common feature in many GKAs due to its interaction with the enzyme, leading to strong activation. nih.gov A study on 3,5-disubstituted benzamide analogues, including those with a thiazole ring, demonstrated their potential as GK activators. nih.gov These compounds were synthesized and evaluated for their in vitro GK activation and showed promising results in antihyperglycemic activity in animal models. nih.gov

Table 3: Glucokinase Activation by N-thiazol-2-yl Benzamide Derivatives

Compound Type Activity Observations Reference
N-thiazol-2-yl benzamide derivatives Glucokinase Activation The aminothiazole moiety interacts with glucokinase, showing strong activation. nih.gov
3,5-disubstituted benzamide analogues with a thiazole ring Glucokinase Activation Showed significant in vitro GK activation and antihyperglycemic activity. nih.gov

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. N-(1,3-thiazol-2-yl)benzamide derivatives have been synthesized and evaluated for their urease inhibitory activity.

In one study, novel N-(1,3-thiazol-2-yl)benzamide derivatives clubbed with an oxadiazole scaffold were synthesized. nih.gov The in vitro screening of these compounds against urease revealed that most of them exhibited good inhibitory potential. nih.gov Another study focused on a series of bi-heterocyclic bi-amides containing the N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazol-2-yl}benzamide core structure. nih.gov Several of these compounds were found to be potent urease inhibitors, with one derivative exhibiting an IC50 value of 2.58 ± 0.02 µM, which was significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.11 ± 0.12 µM). nih.gov

Table 4: Urease Inhibition by N-(1,3-thiazol-2-yl)benzamide Derivatives

Compound Series Most Potent Derivative IC50 (µM) Standard (Thiourea) IC50 (µM) Reference
N-(1,3-thiazol-2-yl)benzamide clubbed oxadiazoles Good inhibitory potential - nih.gov
Bi-heterocyclic bi-amides with thiazole-benzamide core 2.58 ± 0.02 21.11 ± 0.12 nih.gov

Glycosidase Inhibition (α-Glucosidase, α-Amylase)

The inhibition of glycosidases, such as α-glucosidase and α-amylase, is an important approach for managing type 2 diabetes by controlling postprandial hyperglycemia. Thiazole-based carbohydrazide (B1668358) derivatives have been synthesized and evaluated for their α-amylase inhibitory activity. researchgate.net Many of these compounds showed significant inhibitory potential, with IC50 values ranging from 1.709 ± 0.12 to 3.049 ± 0.25 µM, comparable to the standard drug acarbose (B1664774) (IC50 = 1.637 ± 0.153 µM). researchgate.net

In another study, diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol were investigated for their inhibitory effects on α-glucosidase and α-amylase. nih.gov One of the 1,2,4-triazole-thiol derivatives showed reversible competitive inhibition of α-glucosidase and non-competitive inhibition of α-amylase. nih.gov

Table 5: Glycosidase Inhibition by Thiazole and Related Heterocyclic Derivatives

Compound Type Target Enzyme IC50 Range (µM) Reference
Thiazole based carbohydrazides α-Amylase 1.709 - 3.049 researchgate.net
Diaryl derivatives of 1,2,4-triazole-thiol α-Glucosidase & α-Amylase Ki in the order of 10⁻⁵ M nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications. A series of benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and evaluated for their inhibitory activity against several human CA isoforms (hCA I, II, VII, and IX). researchgate.net These compounds led to the discovery of several potent and isoform-selective inhibitors. researchgate.net

Another study focused on substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides. nih.gov These compounds were investigated for their inhibitory activity against brain-associated hCA isoforms. The research identified compounds with selective inhibition profiles, highlighting the potential of the benzothiazole (B30560) scaffold in designing specific CA inhibitors. nih.gov

Table 6: Carbonic Anhydrase Inhibition by Benzo[d]thiazole Sulfonamide Derivatives

Compound Series Target Isoforms Activity Reference
Benzo[d]thiazole-5- and 6-sulfonamides hCA I, II, VII, IX Several subnanomolar/low nanomolar, isoform-selective inhibitors detected. researchgate.net
Cyclic guanidine incorporated benzothiazole-6-sulphonamides hCA I, II, IV, VII Potent and selective inhibitors identified. nih.gov

Tyrosine Kinase Inhibition (e.g., EGFR, HER-2, FGFR1)

Derivatives of the thiazole-benzamide scaffold have been identified as potent inhibitors of key tyrosine kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). nih.govnih.gov A series of new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and evaluated, with several compounds demonstrating significant dual inhibitory activity against both EGFR and HER-2. nih.gov Specifically, compounds designated as 39 and 43 emerged as the most potent dual EGFR/HER-2 kinase inhibitors, with IC50 values in the nanomolar range (0.122-0.153 µM for EGFR and 0.078-0.108 µM for HER-2). nih.gov These findings suggest that the thiazole-benzamide framework is a promising starting point for developing multi-targeting anticancer agents. nih.gov

In the context of Fibroblast Growth Factor Receptor 1 (FGFR1), a different but related series of benzamide derivatives, specifically 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, were designed and synthesized as novel FGFR1 inhibitors. semanticscholar.org One of the most effective compounds from this series, C9 , demonstrated potent inhibition of non-small cell lung cancer (NSCLC) cell lines that have FGFR1 amplification, with IC50 values ranging from 1.25 to 2.31 µM. semanticscholar.org This compound was found to induce cell cycle arrest and apoptosis, inhibiting the phosphorylation of FGFR1 and its downstream signaling proteins. semanticscholar.org

Receptor Modulation and Ion Channel Studies

Zinc-Activated Channel (ZAC) Antagonism and Selectivity

N-(thiazol-2-yl)benzamide analogs represent the first class of selective antagonists discovered for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.govresearchgate.net Through a compound library screening, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (1) was identified as a novel ZAC antagonist. nih.govsemanticscholar.org Subsequent functional characterization of 61 related analogs led to the identification of even more potent inhibitors, with IC50 values in the low micromolar range (1-3 µM). semanticscholar.org

Further investigation into the mode of action using analogs such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) revealed that these compounds act as negative allosteric modulators of the ZAC. nih.govresearchgate.net The antagonism was found to be largely non-competitive with respect to zinc-induced signaling, and the slow onset of the channel block suggests the inhibition is state-dependent. nih.govresearchgate.net

Crucially, these antagonists demonstrated high selectivity for the ZAC. nih.govresearchgate.net At a concentration of 30 µM, TTFB showed no significant agonist, antagonist, or modulatory activity at other related Cys-loop receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine (B1666218) receptors. nih.govresearchgate.netsemanticscholar.org

CompoundTargetActivity (IC50)Efficacy (Max Inhibition)
2b ZAC1-3 µM~100%
4c ZAC1-3 µM~100%
5a (TTFB) ZAC1-3 µM~100%
1 ZAC~10 µM~70%
3f ZAC>10 µM~60%

This table presents data on the functional properties of selected N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC). Data sourced from Madjroh et al. semanticscholar.org

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) Modulation

The benzamide scaffold is also a subject of investigation for its potential to modulate the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma). google.com PPARs are transcription factors belonging to the nuclear receptor superfamily that regulate genes involved in glucose and lipid metabolism, cellular differentiation, and immunity. google.comnih.gov PPAR-gamma, in particular, has emerged as a potential therapeutic target in a variety of cancers, as its activation can inhibit tumor cell replication and survival. google.com A patent for new benzamide derivatives describes their potential use as PPAR-gamma modulators for the treatment or prevention of diseases that can be improved by such modulation, including cancer, metabolic disorders, and inflammatory diseases. google.com The therapeutic potential of these compounds is linked to their ability to bind to PPAR-gamma and regulate the transcription of its target genes in a ligand-dependent manner. google.com

Antiproliferative Activity against Cancer Cell Lines (in vitro)

In Vitro Cytotoxicity Assessment against Diverse Cancer Models (e.g., leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, breast cancers)

The N-(thiazol-2-yl)benzamide scaffold and its derivatives have demonstrated broad antiproliferative activity across a diverse range of human cancer cell lines. The primary method for assessing this cytotoxicity is often the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. ijcce.ac.irnih.govopenmedicinalchemistryjournal.com

Studies have documented the cytotoxic effects of these compounds against various cancer types:

Prostate Cancer: Derivatives of a related 1,3,4-thiadiazole (B1197879) series showed significant cytotoxic activity against the PC3 prostate cancer cell line. nih.govnih.govresearchgate.net

Colon Cancer: Cytotoxicity has been observed in colon cancer cell lines such as HT-29 and HCT-8. nih.govmdpi.comnih.gov

Central Nervous System (CNS) Cancer: Derivatives have been tested against neuroblastoma cell lines like SKNMC, with some compounds showing potent activity. ijcce.ac.irnih.govnih.gov

Lung Cancer: The A549 non-small cell lung cancer line has been a common model for testing, with various derivatives showing inhibitory effects. openmedicinalchemistryjournal.commdpi.comtandfonline.comnih.gov

Breast Cancer: Significant research has focused on breast cancer, with potent activity reported in MCF-7 and MDA-MB-231 cell lines. nih.govtandfonline.commdpi.com Some novel 1,3-thiazole analogues exhibited considerable antiproliferative activity, with one compound showing an IC50 of 5.73 µM against MCF-7 cells. mdpi.com

Leukemia: The antiproliferative effects have also been noted in leukemia cell lines. dmed.org.ua

Ovarian and Skin Cancer: Studies on 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues showed significant suppressive activity against ovarian (SK-OV-3) and skin (SK-MEL-2) cancer cell lines. nih.gov

Derivative ClassCancer Cell LineCancer TypeRepresentative Activity (IC50)
Quinoxaline-Thiazole-Benzamides tandfonline.comMCF-7BreastPromising Activity
Quinoxaline-Thiazole-Benzamides tandfonline.comA549LungPromising Activity
Quinoxaline-Thiazole-Benzamides tandfonline.comHepG2LiverPromising Activity
1,3-Thiazole Analogues mdpi.comMCF-7Breast5.73 µM
1,3-Thiazole Analogues mdpi.comMDA-MB-231Breast12.15 µM
1,3,4-Thiadiazole-Benzamides nih.govnih.govPC3ProstateHigh Cytotoxicity
1,3,4-Thiadiazole-Benzamides nih.govnih.govHT-29ColonModerate Cytotoxicity
1,3,4-Thiadiazole-Benzamides nih.govnih.govSKNMCNeuroblastomaAcceptable Activity

This table summarizes the in vitro antiproliferative activity of various N-(thiazol-2-yl)benzamide derivatives and related structures against a selection of human cancer cell lines.

Investigation of Selective Anticancer Effects

A critical aspect of developing new anticancer agents is their selectivity, meaning they should be more toxic to cancer cells than to normal, healthy cells. Several studies on thiazole-benzamide derivatives have included non-tumor cell lines to assess this selectivity.

For instance, novel 1,3-thiazole analogues that showed potent activity against MCF-7 and MDA-MB-231 breast cancer cells were found to have no significant cytotoxicity toward normal epithelial breast cells, indicating a desirable selective effect. mdpi.com Similarly, a series of novel 1,3,4-thiadiazoles were evaluated for antiproliferative activity, and while several derivatives were potent, some were excluded from further investigation due to toxicity against normal fibroblasts. rsc.org However, two compounds from that series, 6b and 19 , were selected for further study because they exhibited high selectivity with IC50 values under 10 µM against breast cancer cells. rsc.org These findings underscore the potential to modify the N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide scaffold to achieve a favorable therapeutic window.

Antimicrobial Efficacy (in vitro)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity. The thiazole ring is a key pharmacophore that is also present in highly effective antibiotics like penicillins. mersin.edu.trmdpi.com The continual emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents, and thiazole derivatives represent a promising class of compounds in this effort. nih.gov

Antibacterial Spectrum and Potency (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Mycobacterium tuberculosis)

The antibacterial properties of these compounds have been tested against a panel of both Gram-positive and Gram-negative bacteria. Studies on various 2,4-disubstituted thiazole derivatives have shown notable activity. mersin.edu.tr For instance, certain novel N-Pyrazolyl Benzamide derivatives have been evaluated against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, showing moderate to good antibacterial action. semanticscholar.org

In one study, synthesized benzamide derivatives containing quinoxaline (B1680401) and benzothiazole moieties were tested against bacterial strains including Bacillus species, Staphylococcus aureus, and E. Coli. researchgate.net Another study synthesized a series of thiazolyl pyrazine (B50134) carboxamide derivatives and found significant inhibitory activity against various bacteria. researchgate.net Specifically, some N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl) acetamide (B32628) derivatives showed antibacterial activity against S. aureus comparable to streptomycin. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound/Derivative Type Escherichia coli Staphylococcus aureus Bacillus subtilis Reference
N-Pyrazolyl Benzamides (5c, 5e) >100 3.12 3.12 semanticscholar.org
N-Pyrazolyl Benzamides (5b, 5d) >100 6.25-12.5 6.25-12.5 semanticscholar.org
Benzimidazole-1,3,4-thiadiazoles (4f, 4i) < 0.97 - - nih.gov

Note: Data represents a selection of findings from different studies on related derivatives. Direct MIC values for this compound were not consistently available across all cited literature.

Antifungal Spectrum and Potency (e.g., Aspergillus niger, Aspergillus oryzae, Candida albicans)

The antifungal potential of thiazole derivatives has been well-documented. A new series of 1,3-thiazole and benzo[d]thiazole derivatives were evaluated for their in vitro activity against the fungal strain Aspergillus niger. nih.gov Compounds containing the thiazole moiety have shown promising results against various Candida species, which are a major cause of fungal infections, especially in immunocompromised individuals. nih.govbohrium.com

Studies have demonstrated that certain thiazole derivatives exhibit very strong activity against clinical Candida albicans isolates, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL, which is comparable or even superior to nystatin. nih.govbohrium.com The mechanism of action is thought to be related to disruption of the fungal cell wall or membrane. nih.govbohrium.com Another study identified a (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) compound with broad-spectrum activity against pathogenic fungi including Candida and Aspergillus, with MIC values ranging from 0.0625 to 4 µg/mL. frontiersin.org

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound/Derivative Type Aspergillus niger Candida albicans Reference
Benzo[d]thiazole derivative (12) 125-150 - nih.gov
Thiazole-cyclopropane derivatives - 0.008 - 7.81 nih.gov
(4-phenyl-1,3-thiazol-2-yl) hydrazine 0.0625 - 4 0.0625 - 4 frontiersin.org

Note: There is limited specific data available for Aspergillus oryzae in the reviewed sources.

Antitubercular Activity

Thiazole-containing compounds have been identified as valuable chemotypes for the development of new antitubercular agents. nih.gov The rise of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel drugs. nih.gov

Several studies have synthesized and evaluated thiazole derivatives for their inhibitory activity against the M. tuberculosis H37Rv strain. semanticscholar.orgresearchgate.net In one such study, a series of thiazolyl pyrazine carboxamide derivatives were assessed using the Microplate Alamar Blue Assay (MABA). researchgate.net Two compounds from this series demonstrated high anti-mycobacterial activity with an MIC value of 6.25 µg/mL. researchgate.net Other research on 2-amino-1,3,4-thiadiazole (B1665364) derivatives also showed promising antitubercular activity when compared to standard drugs like rifampicin (B610482) and isoniazid. dovepress.com

Table 3: In Vitro Antitubercular Activity of Selected Thiazole Derivatives

Compound/Derivative Type Mycobacterium tuberculosis Strain MIC (µg/mL) Reference
Thiazolyl pyrazine carboxamide (5c, 5h) H37Rv 6.25 researchgate.net
Thiazolyl pyrazine carboxamide (5g) H37Rv 12.50 researchgate.net
N-Pyrazolyl Benzamides H37Rv Moderate to Good Activity semanticscholar.org

Other Investigated Pharmacological Activities

Beyond their antimicrobial properties, derivatives of this compound have been explored for other significant pharmacological effects.

Evaluation of Anti-inflammatory Responses

The fusion of heterocyclic compounds like thiazole is a key strategy in medicinal chemistry for developing agents to treat inflammatory diseases. nih.govnih.gov Thiazole derivatives have been noted for their anti-inflammatory activities. mdpi.commdpi.com

Research into a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in LPS-induced RAW264.7 cells. nih.gov Another study prepared four (N,N-dimethylamino)benzamide compounds based on thiazole and found that two of the derivatives showed anti-inflammatory activity over a concentration range of 10⁻² to 5 × 10⁻⁴ M. researchgate.net

Assessment of Antioxidant Properties

Reactive oxygen species (ROS) can cause oxidative damage, leading to a variety of degenerative diseases. researchgate.net Thiazole derivatives have been investigated for their potential as antioxidant agents. nih.gov

In one study, the antioxidant activity of novel thiazolo[4,5-b]pyridine (B1357651) derivatives was evaluated in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.netresearchgate.net Another research effort synthesized a series of novel thiazole derivatives and screened them for in vitro antioxidant properties, with IC₅₀ values indicating that some of the synthesized compounds possessed potent antioxidant activity. researchgate.net

Table 4: In Vitro Antioxidant Activity of Selected Thiazole Derivatives

Compound/Derivative Type Assay Method Result Reference
Thiazolo[4,5-b]pyridine derivatives DPPH Scavenging Effective antioxidant activity pensoft.netresearchgate.net
N₂-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N₄-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives DPPH, Reducing Power Potent antioxidant activity (low IC₅₀ values) researchgate.net

Lack of Specific Research Data on the Anticonvulsant Profile of this compound

Despite a comprehensive review of available scientific literature, no specific studies detailing the in vitro biological evaluation or pharmacological modulatory activities of This compound , with a focus on its anticonvulsant activity, could be identified. Research into the anticonvulsant potential of various heterocyclic compounds, including thiazole derivatives, is an active area of investigation. However, specific data for the compound , including detailed research findings and data tables related to its anticonvulsant profiling, are not present in the currently accessible scientific domain.

The field of medicinal chemistry has seen extensive exploration of thiazole and its derivatives for a range of therapeutic applications, including their potential as anticonvulsant agents. biointerfaceresearch.commdpi.comtandfonline.com The thiazole nucleus is considered a valuable pharmacophore in the design of new therapeutic agents. biointerfaceresearch.com Studies on various substituted thiazole derivatives have shown promising anticonvulsant activities in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.comnih.gov These models are standard preliminary screens to identify compounds with potential efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

For instance, research on different series of thiazole-bearing compounds has indicated that structural modifications can significantly influence their anticonvulsant potency and neurotoxicity profiles. mdpi.com The general structure of N-substituted thiazole derivatives has been a template for the synthesis of novel compounds with potential central nervous system activity. However, the specific substitution pattern of a 4,5-dimethylthiazole (B1345194) ring linked to a benzamide group, as seen in this compound, has not been specifically reported in the context of anticonvulsant activity screening in the reviewed literature.

While the broader class of thiazole-containing compounds continues to be of interest in the development of new antiepileptic drugs, the absence of specific research on this compound means that no detailed findings or data tables on its anticonvulsant activity can be provided at this time. Further research and publication in peer-reviewed journals would be necessary to elucidate the pharmacological profile of this specific chemical entity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 4,5 Dimethyl 1,3 Thiazol 2 Yl Benzamide Derivatives

Impact of Thiazole (B1198619) Ring Substitution on Biological Activity

The substitution pattern on the 2-aminothiazole (B372263) ring is a key determinant of the biological activity of N-(thiazol-2-yl)benzamide derivatives. Modifications at the C4 and C5 positions significantly modulate the potency and efficacy of these compounds against various targets.

The size and position of alkyl groups on the thiazole ring profoundly affect the activity of these compounds. Studies on a series of N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, provide detailed insights. nih.govnih.govku.dk

In this particular series, the N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide analog (3g) was found to be a considerably weaker ZAC antagonist compared to other derivatives. nih.gov This suggests that the dimethyl substitution at the C4 and C5 positions is not optimal for this specific target. Further investigation into single alkyl substitutions supports this finding:

A 4-methyl analog also displayed weak ZAC activity. nih.gov

Conversely, introducing a bulkier 4-tert-butyl group on the thiazole ring resulted in a potent antagonist, suggesting that a larger, sterically demanding group at the C4 position is beneficial for activity at this target. nih.gov

A 5-methyl substituent on the thiazole ring has been shown to be detrimental to activity in some analogs. nih.gov

These findings indicate that while alkyl groups are tolerated, the specific size and placement are critical for potent biological activity, with the 4,5-dimethyl arrangement leading to reduced efficacy in ZAC inhibition.

Table 1: Impact of Thiazole C4/C5 Alkyl Substitution on ZAC Antagonist Activity
Compound Base StructureThiazole SubstituentsObserved ActivityReference
N-(thiazol-2-yl)-3-bromobenzamide4,5-dimethylConsiderably weaker antagonist nih.gov
N-(thiazol-2-yl)-3-bromobenzamide4-methylWeak activity nih.gov
N-(thiazol-2-yl)-3-bromobenzamide4-tert-butylFairly potent antagonist nih.gov

The introduction of other heterocyclic rings as substituents on the thiazole moiety generally leads to a significant loss of activity, particularly in the context of ZAC antagonism. Research indicates that bulky aromatic or heteroaromatic groups at the C4 and/or C5 positions of the thiazole ring almost completely eliminate ZAC inhibitory activity. nih.gov

For instance, the introduction of a 5-bromothiophen-2-yl ring at the C4 position resulted in a complete loss of activity. nih.gov Similarly, replacing the entire thiazole ring with other heterocycles like benzo[d]thiazol-2-yl or a 5-cyclohexyl-1,3,4-thiadiazole also led to a substantial decrease in potency. nih.gov This suggests a strict structural requirement for a specifically substituted thiazole ring for optimal interaction with the ZAC binding site.

Influence of Benzamide (B126) Moiety Modifications

The benzamide portion of the molecule serves as another critical area for modification, where substitutions on the phenyl ring and changes to the amide linker can drastically alter biological activity.

The electronic properties and position of substituents on the benzamide phenyl ring are pivotal for activity.

Halogenation: A 3-fluorophenyl analog was identified as a potent ZAC antagonist. nih.gov In contrast, a 2,3,4,5,6-pentafluorophenyl analog was a considerably weaker antagonist. nih.gov In some series, an ortho-chloro substituent on the phenyl ring was found not to be a key determinant for ZAC activity. nih.gov However, in other studies focusing on anticancer activity, a 2-chlorophenyl group was associated with the highest activity. mdpi.com The position of a nitro group (an electron-withdrawing group) on the phenyl ring was also shown to influence the molecular geometry, with an ortho-substitution causing significant steric hindrance and distortion of the benzamide moiety. mdpi.com

Methoxy (B1213986) Groups: The introduction of an ethoxy group (a slightly larger analog of a methoxy group) in the 3-position of the phenyl ring substantially decreased ZAC activity. nih.gov However, for other targets, a methoxy group on the phenyl ring has been found to be important for activity. mdpi.com

Sulfamoyl Groups: The presence of a large N,N-diallylsulfamoyl group in the para-position of the phenyl ring rendered the compound inactive as a ZAC antagonist, likely due to steric hindrance. nih.gov

Other Alkyl/Amino Groups: Simple alkyl groups like a 3-methyl or functional groups like a 3-acetyl on the phenyl ring also led to decreased ZAC activity. nih.gov Conversely, a 3-dimethylamino analog was found to be roughly equipotent to the most active compounds in the series, indicating that a small, electron-donating group at this position is favorable. nih.gov

Table 2: Effect of Phenyl Ring Substituents on ZAC Antagonist Activity of N-(4-(tert-butyl)thiazol-2-yl)benzamide Derivatives
Substituent on Phenyl RingPositionObserved ActivityReference
Fluoro3Potent nih.gov
Pentafluoro2,3,4,5,6Considerably weaker nih.gov
Methyl3Substantially decreased nih.gov
Ethoxy3Substantially decreased nih.gov
Dimethylamino3Potent nih.gov
N,N-diallylsulfamoylparaInactive nih.gov

The amide linker (-CO-NH-) is a crucial component for maintaining the structural integrity and hydrogen bonding capabilities of the molecule. Direct modifications, such as bioisosteric replacement with a thioamide (-CS-NH-), have been explored in related scaffolds like 1,3,4-thiadiazoles, where conversion to thioamide derivatives was investigated for anticancer activity. researchgate.net In the context of N-(thiazol-2-yl)benzamides, N-alkylation of the sulfonamide nitrogen in related structures has been shown to enhance pharmacological characteristics like potency and bioavailability. nih.gov While direct SAR data on amide linkage modifications for the this compound core is limited in the provided context, the planarity and hydrogen-bonding capacity of this group are generally considered essential for binding to many biological targets. mdpi.com

Correlation between Structural Features and Specific Biological Targets

The structural modifications detailed above correlate with activity against several distinct biological targets, highlighting the versatility of the N-(thiazol-2-yl)benzamide scaffold.

Zinc-Activated Channel (ZAC): A primary target identified for this class of compounds is the ZAC, a pentameric ligand-gated ion channel. nih.govnih.gov SAR studies have shown that specific structural features are required for potent antagonism. These include a bulky alkyl group (like tert-butyl) at the C4 position of the thiazole ring and a small electron-donating or halogen group (like 3-fluoro or 3-dimethylamino) on the phenyl ring. nih.gov These compounds are proposed to act as selective negative allosteric modulators (NAMs) that target the transmembrane and/or intracellular domains of the receptor. nih.govresearchgate.net

Anticancer Activity: Various N-(thiazol-2-yl)benzamide and related derivatives have been evaluated for anticancer properties. mdpi.comtandfonline.commdpi.com For a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides, the highest activity against the A-549 lung cancer cell line was achieved with a 4-chloro-2-methylphenyl amido group and a 2-chlorophenyl group on the thiazole ring. mdpi.com Other derivatives have been investigated as DNA topoisomerase II inhibitors. tandfonline.com In another study, a derivative with a chloro-substituent on the benzoyl moiety showed potent cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines, potentially through inhibition of VEGFR-2. mdpi.com

Glucokinase (GK) Activation: Thiazol-2-yl benzamide derivatives have been designed and synthesized as potential glucokinase (GK) activators for the treatment of type 2 diabetes. researchgate.net

Antifungal Activity: By incorporating a biphenyl (B1667301) scaffold into the benzamide portion, derivatives have been developed as potent antifungal agents that target succinate (B1194679) dehydrogenase, interfering with fungal growth. nih.gov

AMPA Receptor Modulation: Thiazole carboxamide derivatives have also been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Structurally similar compounds may act as antagonists, which could be beneficial in managing neurological disorders associated with excessive glutamatergic activity. nih.govnih.gov

This diverse range of targets underscores the importance of the N-(thiazol-2-yl)benzamide scaffold as a "privileged structure" in drug discovery, where specific substitutions can fine-tune its activity toward a desired biological target.

Pharmacophore Modeling and Ligand-Based Drug Design Insights

Pharmacophore modeling is a fundamental component of ligand-based drug design, focusing on the identification of essential structural features responsible for a molecule's biological activity. This approach constructs a three-dimensional arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target. For the N-(1,3-thiazol-2-yl)benzamide scaffold, insights into its pharmacophoric requirements have been largely derived from extensive Structure-Activity Relationship (SAR) studies, which systematically modify different parts of the molecule to observe the effect on biological activity.

Research into N-(thiazol-2-yl)benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, provides a clear framework for understanding the key pharmacophoric features of this class of compounds. nih.gov While the parent compound for these studies was not this compound, the systematic analysis of substitutions on both the thiazole and phenyl rings offers significant insights applicable to the broader family of derivatives.

The core pharmacophore can be conceptualized as comprising three main components:

A central benzamide linker: This amide group is critical, likely participating in hydrogen bonding interactions with the target receptor.

A substituted thiazole ring: This region provides a key interaction point, where the nature and size of the substituents are crucial for activity.

A substituted phenyl ring: This aromatic portion also plays a significant role in target binding, with the substitution pattern modulating potency and affinity.

Thiazole Ring Substitutions

Systematic modifications to the thiazole moiety in N-(thiazol-2-yl)-benzamide analogs have demonstrated the importance of substituents at the C4 and C5 positions for ZAC antagonism. nih.gov Studies reveal a clear preference for bulky, hydrophobic groups at the C4 position. For instance, the introduction of a tert-butyl group at C4 significantly enhances antagonist potency. nih.gov In contrast, modifications at the C5 position are generally less favorable. The findings suggest a specific hydrophobic pocket in the receptor binding site that accommodates the C4 substituent.

Table 1: Influence of Thiazole Ring Substitutions on ZAC Antagonist Activity nih.gov
CompoundThiazole C4-SubstituentThiazole C5-SubstituentRelative ZAC Inhibition
Analog 1-H-BrModerate
Analog 2a-CH3-HWeak
Analog 2b-C(CH3)3 (tert-butyl)-HPotent
Analog 2d-Phenyl-HPotent
Analog 3a-CH3-COOCH3Moderate

Phenyl Ring Substitutions

The substitution pattern on the benzamide's phenyl ring is another critical determinant of activity. SAR studies on a series of analogs containing the potent 4-(tert-butyl)thiazol-2-yl moiety revealed that electronic and positional factors on the phenyl ring significantly impact ZAC inhibition. nih.gov A fluoro-substituent at the meta-position (C3) of the phenyl ring was found to be particularly effective, as seen in the compound N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), which demonstrated potent, state-dependent inhibition of the ZAC. nih.gov This suggests that an electronegative group at this position is favorable for interaction with the receptor. In contrast, pentafluorination of the phenyl ring resulted in a considerably weaker antagonist, indicating that while some electronic modification is beneficial, excessive substitution can be detrimental. nih.gov

Table 2: Influence of Phenyl Ring Substitutions on ZAC Antagonist Activity for 4-(tert-butyl)thiazol-2-yl Analogs nih.gov
CompoundPhenyl Ring SubstituentRelative ZAC Inhibition
Analog 5a (TTFB)3-FluoroPotent
Analog 5b2,3,4,5,6-PentafluoroWeak
Reference CompoundUnsubstitutedModerate

Based on these ligand-based design insights, a hypothetical pharmacophore model for N-(thiazol-2-yl)benzamide-based ZAC antagonists can be proposed. This model would include:

One hydrogen bond donor/acceptor feature: corresponding to the amide linkage.

One aromatic feature: representing the phenyl ring, with a vector indicating a preference for an electronegative substituent at the meta-position.

One hydrophobic/aromatic feature: corresponding to the thiazole ring.

One bulky hydrophobic feature: located at the C4 position of the thiazole ring.

These insights derived from SAR are invaluable for guiding the future design of more potent and selective modulators based on the this compound scaffold. Future computational studies could further refine this model to provide a more quantitative understanding of the structural requirements for activity.

Mechanistic Studies and Molecular Recognition of N 4,5 Dimethyl 1,3 Thiazol 2 Yl Benzamide Analogs

Biochemical Pathways Modulated by Thiazolylbenzamides

The modulation of specific proteins by thiazolylbenzamides translates to effects on broader biochemical pathways. The allosteric activation of glucokinase, for instance, directly impacts the glucose metabolism pathway. By enhancing GK activity, these compounds can influence blood glucose homeostasis, a pathway of significant interest in the management of type 2 diabetes. japsonline.comnih.gov

In the context of cancer biology, N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide derivatives have been shown to induce apoptosis in cancer cell lines. researchgate.net This suggests that these compounds can trigger the caspase-dependent programmed cell death pathway, a critical process for eliminating malignant cells. researchgate.net Furthermore, the inhibition of lipoxygenase enzymes by other analogs points to the modulation of the arachidonic acid cascade, a pathway central to inflammation and tumorigenesis. nih.gov

The activity of thiazolylbenzamide analogs on ion channels like ZAC and AMPA receptors indicates their ability to modulate signal transduction pathways in the nervous system. nih.govmdpi.com By inhibiting these excitatory channels, the compounds can influence synaptic plasticity, neuronal excitability, and potentially protect against excitotoxicity, a pathological process involved in various neurological disorders. mdpi.com

Allosteric Modulation and State-Dependent Inhibition Phenomena

Allosteric modulation is the central mechanism for the observed activities of thiazolylbenzamide analogs. This is evident in their roles as both positive and negative allosteric modulators. They act as positive allosteric modulators for enzymes like glucokinase, enhancing the protein's response to its natural activator. japsonline.comnih.gov Conversely, they function as negative allosteric modulators for ion channels such as ZAC and AMPA receptors, reducing their activity even in the presence of an agonist. nih.govmdpi.com

A more detailed investigation into the interaction of the analog TTFB with the ZAC ion channel revealed a phenomenon known as state-dependent inhibition. nih.govnih.gov The slow onset of the channel block by TTFB suggests that its binding affinity may differ for various conformational states of the channel (e.g., resting, open, or desensitized). nih.govnih.gov This state-dependent action implies that the inhibitor may preferentially bind to and stabilize a non-conducting state of the channel, a sophisticated mechanism of action that can provide a more controlled and potentially safer pharmacological profile.

Investigation of Key Residues Involved in Ligand-Protein Interactions

Molecular docking and structure-activity relationship (SAR) studies have been instrumental in identifying the specific amino acid residues that are critical for the interaction between thiazolylbenzamide analogs and their protein targets.

In the case of glucokinase allosteric activators, docking simulations have provided a detailed map of the binding pocket. japsonline.com Key interactions for N-benzothiazol-2-yl benzamide (B126) derivatives include:

Hydrogen Bonds: The nitrogen atom of the benzothiazol-2-yl group and the amide NH of the ligand form hydrogen bonds with the side chain of Arg63 . japsonline.com The benzamide NH group also interacts with the backbone carbonyl of Arg63 . japsonline.com

Hydrophobic Interactions: The benzothiazol-2-yl moiety projects into a hydrophobic cavity, making connections with residues such as Val455 , Lys459 , Pro66 , and Ile159 . japsonline.com The aromatic portion of the ligand is situated in a pocket formed by Met210 , Tyr214 , and Val455 . japsonline.com

These specific interactions anchor the molecule in the allosteric site and are responsible for inducing the conformational change that activates the enzyme.

For the ZAC antagonists, while specific residue interactions are still being fully elucidated, studies have successfully localized the binding region. The analog TTFB was demonstrated to target the transmembrane and/or intracellular domains of the receptor, a region distinct from the extracellular agonist binding site. nih.govnih.gov This finding is crucial as it directs future mutagenesis and structural studies to pinpoint the exact residues involved in the allosteric inhibition of this ion channel.

Interactive Data Table: Key Residue Interactions with Glucokinase

Interacting Ligand MoietyProtein ResidueType of InteractionReference
Benzothiazole (B30560) NitrogenArg63Hydrogen Bond japsonline.com
Benzamide NHArg63 (backbone C=O)Hydrogen Bond japsonline.com
Benzothiazol-2-ylVal455, Lys459, Pro66, Ile159Hydrophobic japsonline.com
Aromatic RingMet210, Tyr214, Val455Hydrophobic japsonline.com

Computational Chemistry and Molecular Modeling Approaches in Thiazolylbenzamide Research

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Currently, there is a lack of specific molecular docking studies published for N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide against specific biological targets. While studies on similar benzamide (B126) and thiazole-containing compounds exist, showing their potential to bind to various enzymes and receptors, data detailing the binding energies and interaction patterns for this compound are not available. Research on related N-(thiazol-2-yl)-benzamide analogs has identified them as antagonists for the Zinc-Activated Channel (ZAC), suggesting a potential area for future investigation.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and stability.

Specific DFT, HOMO/LUMO analysis, and other quantum chemical calculations for this compound are not found in the surveyed literature. Theoretical studies on other thiazole (B1198619) derivatives have utilized these methods to elucidate their electronic properties and reactive sites. Such analyses for this compound would be valuable in predicting its reactivity, stability, and potential for electronic applications.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is invaluable for understanding the dynamic interactions between a ligand and its target protein, offering a more realistic representation of the biological environment than static docking models.

No specific molecular dynamics simulation studies for this compound, either in isolation or in complex with a biological target, have been identified in the available literature. MD simulations on related amide derivatives have been used to assess the stability of ligand-protein complexes, but this level of investigation has not been applied to the title compound.

Cheminformatics and Virtual Screening for Novel Scaffolds

Cheminformatics and virtual screening are powerful computational strategies used to search large libraries of chemical compounds to identify new molecules with desired biological activity. These approaches can accelerate the discovery of novel drug candidates based on existing chemical scaffolds.

There is no published research indicating the use of this compound as a query structure in virtual screening campaigns or its development through cheminformatic approaches. The application of these techniques could potentially identify new derivatives with enhanced biological activities or novel therapeutic applications.

Supramolecular Chemistry and Advanced Material Science Applications of N Thiazol 2 Yl Benzamide Derivatives

Gelation Behavior and Self-Assembly Properties

N-(thiazol-2-yl)benzamide derivatives have demonstrated significant potential as supramolecular gelators. spuvvn.edu These compounds can immobilize solvent molecules, forming semi-solid, jelly-like materials known as gels. This gelation is a result of the self-assembly of the individual molecules (gelators) into a three-dimensional network that entraps the solvent.

The ability of these molecules to form gels is highly dependent on their molecular structure. For instance, the presence and position of methyl groups on the thiazole (B1198619) ring play a crucial role in the gelation properties. spuvvn.edu This highlights a direct link between molecular design and the resulting macroscopic properties of the material, a key concept in the development of advanced functional materials. The self-assembly process is driven by a combination of specific and directional intermolecular interactions, which collectively stabilize the extended supramolecular structure.

Intermolecular Interactions Driving Supramolecular Architectures

The formation of stable supramolecular assemblies from N-(thiazol-2-yl)benzamide derivatives is governed by a delicate balance of various non-covalent interactions. These interactions dictate the specific arrangement of molecules in the solid state and in gel phases.

Hydrogen Bonding Networks (e.g., N-H…N, C-H…N, bifurcated H-bonds)

A predominant feature in the crystal structures of N-(thiazol-2-yl)benzamide and its derivatives is the formation of hydrogen-bonded dimers. mdpi.comnih.gov The amide proton (N-H) acts as a hydrogen bond donor to the nitrogen atom of the thiazole ring (N-H⋯N) of an adjacent molecule. nih.govnih.gov This interaction is robust and typically results in the formation of a centrosymmetric dimer with a characteristic R²₂(8) ring motif. mdpi.commdpi.com

Beyond this primary interaction, weaker hydrogen bonds such as C-H⋯O and C-H⋯N also play a significant role in stabilizing the extended crystal lattice. mdpi.comnih.gov For example, in the crystal structure of N-(benzo[d]thiazol-6-yl)-3-bromobenzamide, molecules are linked by N-H⋯O and C-H⋯N hydrogen bonds to form ribbons. nih.gov These varied hydrogen bonding patterns can lead to the formation of one-, two-, or three-dimensional networks, depending on the specific substituents on the benzamide (B126) and thiazole rings. mdpi.comnih.gov

Interaction TypeDonorAcceptorTypical MotifReference
Strong H-BondAmide N-HThiazole NR²₂(8) Dimer mdpi.commdpi.com
Weak H-BondAromatic C-HAmide OChain/Sheet mdpi.comnih.gov
Weak H-BondAromatic C-HThiazole NSheet nih.gov

Pi-Stacking Interactions

Pi-stacking (π–π) interactions are another crucial force in the assembly of these aromatic-rich molecules. These interactions occur between the electron clouds of the thiazole and benzamide rings of neighboring molecules. The strength and geometry of these interactions are sensitive to the substituents on the aromatic rings. mdpi.com

Chalcogen Bonds (e.g., S…O interactions)

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like sulfur) acting as an electrophilic center. ed.ac.uk In N-(thiazol-2-yl)benzamide derivatives, an intramolecular chalcogen bond can occur between the sulfur atom of the thiazole ring and the oxygen atom of the amide carbonyl group (S⋯O). spuvvn.eduresearchgate.net

This S⋯O interaction plays a significant role in controlling the conformation of the molecule, promoting planarity between the thiazole ring and the amide group. mdpi.com This conformational control is vital for the subsequent self-assembly process and has been identified as a key factor in the gelation ability of certain derivatives. spuvvn.edu The strength of this interaction can be comparable to or even stronger than conventional hydrogen bonds and is dominated by orbital delocalization effects (n→σ*). ed.ac.uk

Crystal Engineering and Solid-State Structural Analysis of Supramolecular Assemblies

Crystal engineering of N-(thiazol-2-yl)benzamide derivatives involves the rational design of molecules to control their assembly in the solid state, thereby tuning their physical and chemical properties. The primary tool for this is the strategic placement of functional groups that can direct the formation of specific intermolecular interactions. mdpi.com

X-ray crystallography is essential for analyzing the resulting solid-state structures. Studies have revealed that even minor changes to the molecular structure, such as altering the position of a nitro group on the benzamide ring, can lead to entirely different crystal systems and space groups. mdpi.com This sensitivity allows for fine-tuning of the solid-state architecture.

A key structural motif is the hydrogen-bonded dimer, which can be considered a supramolecular synthon. mdpi.com The geometry of this dimer can vary. For example, the parent compound, N-(1,3-thiazol-2-yl)benzamide, exhibits polymorphism, where different crystal forms (polymorphs) contain dimers related by either an inversion center or a two-fold rotation axis. mdpi.com The existence of polymorphism underscores the complexity of the supramolecular landscape for these compounds. mdpi.com

Table of Crystallographic Data for Selected N-(1,3-Thiazol-2-yl)benzamide Derivatives

Compound Crystal System Space Group Key Interactions Reference
N-(1,3-Thiazol-2-yl)benzamide (Polymorph I) Monoclinic P2₁/c N-H⋯N dimers nih.govresearchgate.net
N-(1,3-Thiazol-2-yl)benzamide (Polymorph III) Monoclinic Pc N-H⋯N dimers mdpi.com
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Monoclinic P2₁/c N-H⋯N dimers, π-π stacking nih.gov

Structure-Property Correlations in Gelators and Materials

The correlation between the molecular structure of N-(thiazol-2-yl)benzamide derivatives and the macroscopic properties of the materials they form is a central theme in their application as gelators. The gelation efficiency and the stability of the resulting gel are directly influenced by the balance of the intermolecular forces discussed above.

Research has specifically highlighted the importance of methyl substituents on the thiazole ring for promoting gelation. spuvvn.edu These groups can influence the solubility of the gelator and modulate the packing of the molecules within the fibrous network of the gel. Furthermore, the intramolecular S⋯O chalcogen bond, by enforcing a more planar molecular conformation, facilitates the ordered stacking required for the formation of the gel network fibers. spuvvn.edu

By systematically modifying the structure—for instance, by adding or removing methyl groups or other substituents—it is possible to establish clear structure-property relationships. This understanding allows for the rational design of new gelators with tailored properties, such as gel melting temperature, mechanical strength, and responsiveness to external stimuli, paving the way for their use in advanced material science applications.

Conclusion and Future Trajectories in N 4,5 Dimethyl 1,3 Thiazol 2 Yl Benzamide Research

Synthesis and Optimization of Novel Thiazolylbenzamide Scaffolds

The future of N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide research is heavily reliant on the development of novel, efficient, and sustainable synthetic methodologies. researchgate.net A primary objective is to create libraries of derivatives with diverse substitutions on both the benzamide (B126) and thiazole (B1198619) rings to systematically explore the structure-activity relationship (SAR). nih.gov

Key optimization strategies include:

Modification of the Benzamide Ring: Introducing various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. nih.gov For instance, the addition of methoxy (B1213986) or nitro groups has been shown to influence the biological activity of similar benzamide-containing compounds. nih.govmdpi.com

Substitution on the Thiazole Moiety: While the core compound features methyl groups at the 4 and 5 positions, future synthesis will explore the impact of altering these substituents. Introducing larger alkyl groups, halogens, or aromatic rings could significantly affect target binding and pharmacokinetic properties. nih.gov

"Green Chemistry" Approaches: The integration of environmentally friendly synthetic methods, such as using greener solvents or catalyst-free conditions, is becoming a priority to make the production of these scaffolds more sustainable and economically viable. researchgate.net

A crucial aspect of optimization is the systematic study of how these structural modifications affect the compound's activity. For example, in related thiazole derivatives, the presence of specific substituents has been found to be essential for their anticancer or antimicrobial effects. nih.gov

Table 1. Strategies for Synthesis and Optimization of Thiazolylbenzamide Scaffolds
StrategyObjectiveExamples of ModificationsExpected Outcome
Benzamide Ring ModificationModulate electronic properties and target interaction.Addition of halogens, methoxy, nitro, or amino groups. nih.govijcce.ac.irEnhanced binding affinity, selectivity, and improved pharmacokinetic profile.
Thiazole Ring SubstitutionExplore steric and hydrophobic interactions.Replacing methyl groups with larger alkyls, cycloalkyls, or aryl groups. nih.govImproved potency and altered metabolic stability.
Linker ModificationOptimize spatial orientation and flexibility.Varying the length and nature of the linker between aromatic systems in related scaffolds. nih.govEnhanced interaction with target binding pockets.
Sustainable SynthesisImprove efficiency and reduce environmental impact.Use of catalyst-free reactions, microwave-assisted synthesis, or greener solvents. researchgate.netresearchgate.netCost-effective and environmentally responsible drug development.

Identification of Emerging Biological Targets and Therapeutic Areas

While thiazole-containing compounds are known for a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects, the specific targets for this compound are still under active investigation. researchgate.netmdpi.com Future research will focus on identifying novel and specific molecular targets to unlock new therapeutic applications.

Emerging areas of interest include:

Neurodegenerative Diseases: Some thiazole derivatives have been investigated for their neuroprotective properties. researchgate.net Recent studies have shown that thiazole-carboxamide derivatives can act as negative allosteric modulators of AMPA receptors, which are involved in neurological excitotoxicity, suggesting a potential role in treating conditions like epilepsy or Alzheimer's disease. mdpi.com

Metastatic Cancer: Certain thiazole derivatives have been found to inhibit cancer cell migration and invasion, targeting proteins like fascin, which is associated with tumor progression. nih.gov

Ion Channels: A significant breakthrough has been the identification of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor family. nih.gov This discovery opens up avenues for exploring the physiological roles of ZAC and developing drugs for related disorders.

Enzyme Inhibition: Thiazole derivatives have shown promise as inhibitors of various enzymes, such as cyclooxygenases (COX), which are targets for anti-inflammatory and anticancer drugs. acs.org Others have been identified as c-Met kinase inhibitors, a target in cancer therapy. tandfonline.com

Table 2. Potential Biological Targets and Therapeutic Areas for Thiazolylbenzamides
Biological TargetTherapeutic AreaMechanism/RationaleReference
Zinc-Activated Channel (ZAC)Neurological and other disordersSelective antagonism and negative allosteric modulation of an atypical Cys-loop receptor. nih.gov
AMPA ReceptorsNeurodegenerative diseases (e.g., epilepsy)Negative allosteric modulation to reduce excitotoxicity. mdpi.com
c-Met KinaseOncologyInhibition of a receptor tyrosine kinase involved in tumor cell growth and proliferation. tandfonline.com
Bacterial DNA Gyrase / Topoisomerase IVInfectious DiseasesInhibition of essential bacterial enzymes involved in DNA replication. nih.gov
FtsZ ProteinInfectious DiseasesTargeting a key bacterial cell division protein, offering a novel antibacterial mechanism. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is accelerating the discovery and optimization of benzamide-thiazole drug candidates. semanticscholar.orgco-ac.com Future research will increasingly rely on these integrated approaches to rationalize drug design and predict biological activity before synthesis.

Key methodologies include:

Molecular Docking: This computational tool is essential for predicting the binding modes and affinities of this compound derivatives with their target proteins. semanticscholar.orgresearchgate.net It allows researchers to visualize interactions at the molecular level, guiding the design of more potent and selective inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net This helps in predicting the potency of novel derivatives and identifying the key structural features required for activity.

Density Functional Theory (DFT) Calculations: DFT is used to understand the electronic structure and reactivity of molecules. researchgate.net These calculations can rationalize the antioxidant capacity and help in the optimization of the benzazole-2-carboxamide scaffold. researchgate.net

High-Throughput Screening (HTS): Experimental HTS allows for the rapid testing of large libraries of compounds against specific biological targets, enabling the swift identification of initial hits for further development.

The use of these in silico methods helps to reduce the time and costs associated with traditional drug discovery by prioritizing the synthesis of the most promising candidates. semanticscholar.org

Challenges and Opportunities in Benzamide-Thiazole Drug Discovery

Despite the therapeutic promise of the benzamide-thiazole scaffold, several challenges must be addressed to translate these compounds into clinical applications. The primary challenge in drug development is the high cost and long timelines, coupled with increasing pressure on pricing. frontiersin.org

Challenges:

Selectivity and Off-Target Effects: As with many pharmacologically active scaffolds, ensuring high selectivity for the intended biological target while minimizing off-target effects is a major hurdle.

Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties is critical. Poor solubility or rapid metabolism can limit the clinical viability of a promising compound. researchgate.net

Drug Resistance: For antimicrobial and anticancer agents, the emergence of drug resistance is a constant threat that necessitates the development of compounds with novel mechanisms of action. nih.govmdpi.com

Opportunities:

Targeting Novel Mechanisms: The benzamide-thiazole scaffold offers the opportunity to develop drugs that work through new mechanisms, such as the modulation of the ZAC ion channel or inhibition of the FtsZ cell division protein. nih.govnih.gov This could provide solutions for treating resistant forms of cancer and bacterial infections. nih.gov

Public-Private Partnerships: Collaborations between academic institutions, pharmaceutical companies, and government bodies can help overcome the financial and logistical hurdles of drug development, sharing risks and resources to accelerate progress. frontiersin.org

Personalized Medicine: As our understanding of the molecular basis of diseases grows, there is an opportunity to design benzamide-thiazole derivatives that are tailored to specific patient populations or disease subtypes, leading to more effective and personalized treatments.

Q & A

Basic: What is a standard synthetic protocol for preparing N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide?

Answer:
The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common method involves reacting 4,5-dimethyl-1,3-thiazol-2-amine with benzoyl chloride derivatives in a basic solvent like pyridine. For example:

  • Step 1: Dissolve 4,5-dimethylthiazol-2-amine in anhydrous pyridine.
  • Step 2: Add benzoyl chloride (or substituted benzoyl chloride) dropwise under stirring.
  • Step 3: Stir overnight at room temperature, then quench with NaHCO₃ solution.
  • Step 4: Purify via column chromatography or recrystallization (e.g., from methanol) .

Key Considerations:

  • Use dry solvents to prevent hydrolysis of the acyl chloride.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Basic: How is the compound structurally characterized in academic research?

Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and thiazole ring protons (δ 2.1–2.5 ppm for methyl groups) .
  • X-ray Crystallography: Single-crystal analysis (e.g., orthorhombic system, space group P2₁2₁2₁) provides bond lengths, angles, and intermolecular interactions (e.g., N–H···N hydrogen bonds) .
  • Mass Spectrometry: ESI-MS confirms molecular ion peaks (e.g., m/z 273.3 [M+H]⁺) .

Advanced: How do researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from variations in substituents, assay conditions, or cell lines. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis: Compare analogues (e.g., halogenated vs. methoxy-substituted benzamides) to identify critical functional groups .
  • Dose-Response Curves: Establish IC₅₀ values under standardized conditions (e.g., NCI-60 cell line panel) .
  • Target Validation: Use siRNA knockdown or enzymatic assays (e.g., PFOR inhibition ) to confirm mechanism.

Example: Antitumor activity in NCI-H460 cells may differ from HeLa due to Hec1/Nek2 pathway specificity .

Advanced: What experimental designs are recommended for optimizing anticancer activity?

Answer:

  • Fragment-Based Drug Design: Introduce morpholine or piperazine moieties to enhance solubility and target affinity (e.g., via N-alkylation) .
  • Co-Crystallization Studies: Resolve ligand-protein complexes (e.g., with Hec1/Nek2) to guide rational modifications .
  • In Vivo Pharmacokinetics: Assess metabolic stability using microsomal assays and adjust logP via substituent variation (e.g., –CF₃ for increased lipophilicity) .

Table 1: SAR Trends for Antitumor Derivatives

Substituent PositionActivity Trend (IC₅₀, μM)Key Interaction
Benzamide para-Cl1.2 → 0.8 (NCI-H460)Hydrophobic pocket
Thiazole 4,5-diMe2.5 → 1.5 (HeLa)π-Stacking

Basic: What biological activities are reported for this compound class?

Answer:

  • Anticancer: Inhibition of tumor growth via Hec1/Nek2 pathway (IC₅₀ = 1.5–5.0 μM in HeLa cells) .
  • Antimicrobial: Moderate activity against S. aureus (MIC = 32 μg/mL) via PFOR enzyme disruption .
  • Urease Inhibition: Thiazole-benzamide hybrids show IC₅₀ = 8.3 μM (H. pylori) .

Advanced: How can low aqueous solubility be addressed in preclinical studies?

Answer:

  • Salt Formation: Co-crystallize with ethanolamine or morpholine to improve solubility (e.g., 2.5 mg/mL → 12 mg/mL in PBS) .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) .
  • Prodrug Strategy: Introduce phosphate esters at the benzamide para position for pH-sensitive release .

Basic: What computational tools are used to predict target interactions?

Answer:

  • Molecular Docking: Molegro Virtual Docker or AutoDock Vina to model binding with Hec1/Nek2 (PDB: 3TUI) .
  • QSAR Models: Utilize descriptors like logP, polar surface area (PSA), and H-bond donors to predict bioavailability .

Example: A QSAR model for urease inhibitors achieved = 0.89 using MLR analysis .

Advanced: What challenges arise in X-ray crystallography of thiazole derivatives?

Answer:

  • Crystal Twinning: Mitigate by slow evaporation (0.5 μL/day) in DMSO/water .
  • Disorder in Methyl Groups: Refine using SHELXL with ISOR restraints (ADPs < 0.05 Ų) .
  • Weak Diffraction: Optimize cryoprotection (e.g., 25% glycerol) to reduce radiation damage .

Basic: How are purity and stability assessed during synthesis?

Answer:

  • HPLC: Use C18 column (MeCN/H₂O 70:30, 1 mL/min) with UV detection at 254 nm (purity >98%) .
  • Stability Studies: Accelerated degradation at 40°C/75% RH for 4 weeks; monitor via TLC .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • CETSA (Cellular Thermal Shift Assay): Detect target protein stabilization after compound treatment (ΔTₘ ≥ 2°C) .
  • BRET (Bioluminescence Resonance Energy Transfer): Quantify Hec1/Nek2 heterodimer disruption in live cells .
  • Pull-Down Assays: Use biotinylated probes to isolate compound-bound proteins for MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.